N-Boc-1-(4-iodocyclohexyl)methanamine
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Overview
Description
N-Boc-1-(4-iodocyclohexyl)methanamine is a chemical compound with the molecular formula C12H22INO2. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine, which is further connected to a 4-iodocyclohexyl group. This compound is often used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-(4-iodocyclohexyl)methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to proceed under controlled conditions with minimal workup steps. Solid Brønsted acid catalysts, such as H-BEA zeolite, can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-(4-iodocyclohexyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for Boc deprotection.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The primary amine, 1-(4-iodocyclohexyl)methanamine, is formed upon removal of the Boc group.
Scientific Research Applications
N-Boc-1-(4-iodocyclohexyl)methanamine is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-1-(4-iodocyclohexyl)methanamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
N-Boc-4-piperidinemethanol: Contains a Boc-protected amine attached to a piperidine ring.
N-Boc-1,6-hexanediamine: Features a Boc-protected amine on a hexane chain.
Uniqueness: N-Boc-1-(4-iodocyclohexyl)methanamine is unique due to the presence of the 4-iodocyclohexyl group, which imparts distinct reactivity and steric properties compared to other Boc-protected amines. This uniqueness makes it valuable in the synthesis of specific target molecules that require the iodine functionality for further transformations .
Properties
IUPAC Name |
tert-butyl N-[(4-iodocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKKJUDCPDFVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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